molecular formula C15H15N3O5 B5050044 4-Nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione

4-Nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione

Cat. No.: B5050044
M. Wt: 317.30 g/mol
InChI Key: ALUHXURHSFATKJ-UHFFFAOYSA-N
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Description

4-Nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group and the isoindoline-1,3-dione core structure makes this compound particularly interesting for synthetic chemists and researchers.

Properties

IUPAC Name

4-nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-12(16-7-2-1-3-8-16)9-17-14(20)10-5-4-6-11(18(22)23)13(10)15(17)21/h4-6H,1-3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUHXURHSFATKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The nitro group can be introduced through nitration reactions using common nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

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